N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide
Description
N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide is a synthetic benzamide derivative characterized by a 4-tert-butylbenzamide core linked to a pyrrolidine ring substituted with a benzenesulfonyl group.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)18-13-11-17(12-14-18)21(25)23-16-19-8-7-15-24(19)28(26,27)20-9-5-4-6-10-20/h4-6,9-14,19H,7-8,15-16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIFVQAKXXWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonylated pyrrolidine with 4-tert-butylbenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences: The core structure includes a pyrazolo[3,4-d]pyrimidine and chromenone system, unlike the pyrrolidine-sulfonyl linkage in the target compound. Substituents: Fluorine atoms and a methylbenzenesulfonamide group enhance polarity compared to the tert-butylbenzamide in the target.
- Key Data :
- Melting Point (MP): 175–178°C.
- Molecular Mass: 589.1 g/mol (M+1).
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide ()
- Structural Differences :
- Shares the tert-butylbenzamide core but incorporates a methoxy group and a pyridinylethyl substituent.
- Lacks the pyrrolidine-sulfonyl group, reducing conformational constraints.
- Inferred Properties :
- The methoxy group may enhance solubility compared to the target compound’s benzenesulfonyl group.
- The pyridinylethyl substituent could introduce hydrogen-bonding interactions absent in the target.
4-tert-Butyl-N-(2-fluoro-5-(5-((5-((4-hydroxy-4-methylpiperidin-1-yl)methyl)pyridin-2-yl)amino)-1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (CAS 1227207-53-5, )
- Structural Differences: Retains the 4-tert-butylbenzamide core but replaces the pyrrolidine-sulfonyl group with a pyridazinone-piperidinyl system. Fluorine and hydroxy-methylpiperidine substituents increase polarity.
(S)-N-(1-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)ethyl)-3,4-difluoro-N-methylbenzamide (CAS 1380102-98-6, )
- Structural Differences: Benzamide core with difluoro and cyclobutyl-hydroxyazetidine substituents. No tert-butyl or sulfonyl groups, reducing steric bulk.
- Inferred Properties :
- The hydroxyazetidine group may improve aqueous solubility relative to the target compound.
Key Observations and Limitations
- Structural Diversity : The tert-butylbenzamide core is conserved in some analogs (e.g., CAS 1227207-53-5), but substituent variations significantly alter properties.
- Biological activity and solubility data are absent, limiting pharmacological comparisons.
- Substituent Effects: Benzenesulfonyl-pyrrolidinylmethyl: Likely enhances steric bulk and metabolic stability. Pyridazinone-piperidinyl: Introduces hydrogen-bonding and polar interactions.
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